molecular formula C12H13NO B11905233 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one CAS No. 294862-16-1

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one

Cat. No.: B11905233
CAS No.: 294862-16-1
M. Wt: 187.24 g/mol
InChI Key: BKPXAANMOXPTLO-UHFFFAOYSA-N
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Description

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylidene-4-phenylazetidine with ethanone derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-1-phenylazetidin-2-one
  • 4-Phenylazetidin-2-one
  • 2-Methylidene-4-phenylazetidine

Uniqueness

1-(2-Methylidene-4-phenylazetidin-1-yl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

294862-16-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-methylidene-4-phenylazetidin-1-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-8-12(13(9)10(2)14)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3

InChI Key

BKPXAANMOXPTLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC1=C)C2=CC=CC=C2

Origin of Product

United States

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